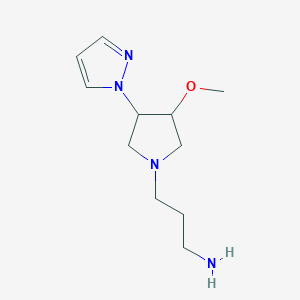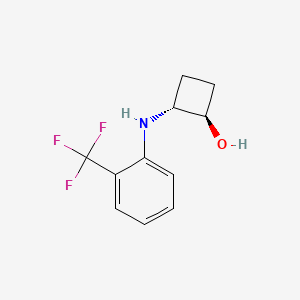![molecular formula C14H13ClN2O2 B13352482 6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13352482.png)
6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(2-methoxybenzyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a chloro group at the 6th position and a 2-methoxybenzyl group attached to the nitrogen atom of the nicotinamide ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2-methoxybenzyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Benzylation: The 2-methoxybenzyl group is introduced through a benzylation reaction, where 2-methoxybenzyl chloride reacts with the chlorinated nicotinamide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-Chloro-N-(2-methoxybenzyl)nicotinamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-(2-methoxybenzyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinamides depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-N-(2-methoxybenzyl)nicotinamide has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of anti-inflammatory drugs, anticonvulsants, and anticancer agents.
Agrochemicals: The compound exhibits herbicidal activity and is used in the development of new herbicides.
Biological Research: It is studied for its potential as an enzyme inhibitor, particularly against Nicotinamide N-Methyltransferase (NNMT), which is implicated in various diseases.
Chemical Research: The compound serves as a building block for the synthesis of other complex molecules and is used in structure-activity relationship (SAR) studies.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(2-methoxybenzyl)nicotinamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N-methoxy-N-methyl-nicotinamide: Another nicotinamide derivative with similar structural features but different functional groups.
N-Benzylpyrazine-2-carboxamides: Compounds with a pyrazine ring instead of a nicotinamide ring, exhibiting similar biological activities.
Uniqueness
6-Chloro-N-(2-methoxybenzyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H13ClN2O2 |
|---|---|
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-3-2-4-10(12)8-17-14(18)11-6-7-13(15)16-9-11/h2-7,9H,8H2,1H3,(H,17,18) |
Clé InChI |
SRZRLKLYQWQBIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



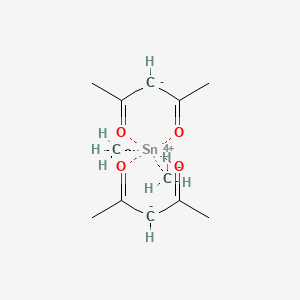
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
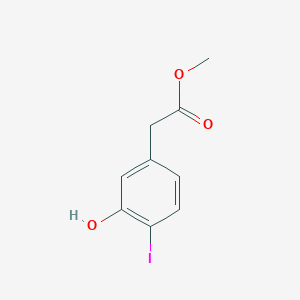
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
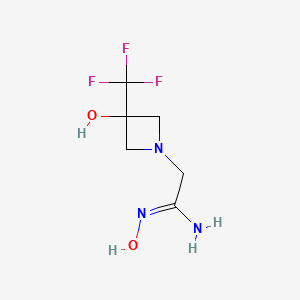
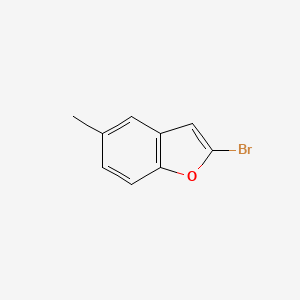
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)
